![molecular formula C13H20OSi B14618983 Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- CAS No. 60068-20-4](/img/structure/B14618983.png)
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a trimethyl group and a [[1-(4-methylphenyl)cyclopropyl]oxy] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- typically involves the reaction of trimethylchlorosilane with [[1-(4-methylphenyl)cyclopropyl]oxy] lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to precisely control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a part of diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products in synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane compound with similar reactivity but lacking the [[1-(4-methylphenyl)cyclopropyl]oxy] group.
Phenyltrimethylsilane: Contains a phenyl group instead of the [[1-(4-methylphenyl)cyclopropyl]oxy] group, leading to different reactivity and applications.
Trimethyl(phenylethynyl)silane: Features a phenylethynyl group, offering unique properties compared to Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-.
Uniqueness
Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- is unique due to the presence of the [[1-(4-methylphenyl)cyclopropyl]oxy] group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other silane compounds may not be suitable.
Eigenschaften
CAS-Nummer |
60068-20-4 |
|---|---|
Molekularformel |
C13H20OSi |
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
trimethyl-[1-(4-methylphenyl)cyclopropyl]oxysilane |
InChI |
InChI=1S/C13H20OSi/c1-11-5-7-12(8-6-11)13(9-10-13)14-15(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
XSZPAOBCACHTIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



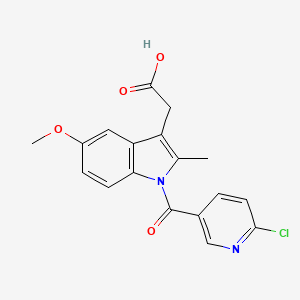
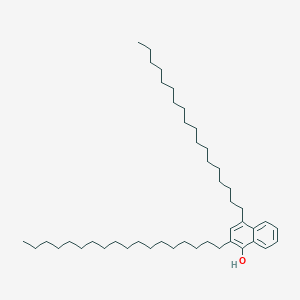
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)

![2,3-Diphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14618941.png)
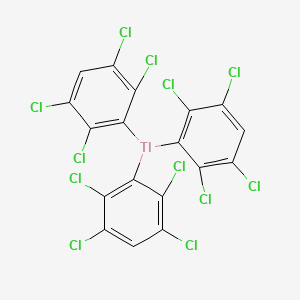
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
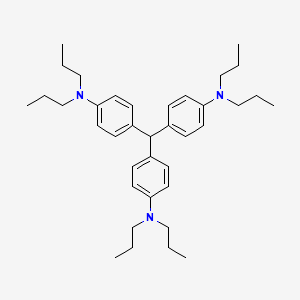
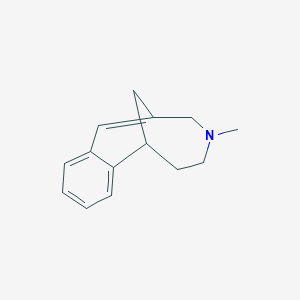
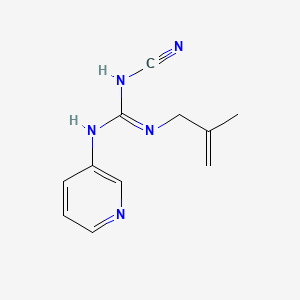

![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
